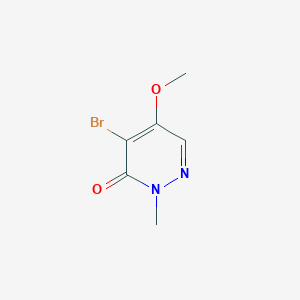
4-溴-5-甲氧基-2-甲基吡啶并[3(2H)-酮
描述
4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.038. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和功能化
-
4-溴-5-甲氧基-2-甲基吡啶并嘧啶-3(2H)-酮在与 MesMgBr 反应时进行选择性溴-镁交换,从而生成新型吡啶并嘧啶-3(2H)-酮衍生物。该反应展示了该化合物在创建各种化学结构方面的潜力 (Verhelst, Maes, Liu, Sergeyev, & Maes, 2011)。
-
该化合物参与钯催化的氨基羰基化反应。它表现出很高的反应性,特别是在伯胺存在下,从而生成 4,5-二羧酰胺。这说明了它在合成复杂有机化合物中的作用 (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012)。
-
在另一个示例中,其衍生物已通过涉及溴-镁交换的过程用于合成功能化的吡啶并嘧啶-3(2H)-酮。这突出了它在有机合成中生成不同分子结构方面的实用性 (Ryabtsova, Verhelst, Baeten, Vande Velde, & Maes, 2009)。
在药物化学中的应用
-
已探索源自 4-溴-5-甲氧基-2-甲基吡啶并嘧啶-3(2H)-酮的化合物对癌细胞系的抑制活性。一系列这些衍生物显示出有希望的活性,表明其在抗癌剂开发中的潜力 (Xiong, Zhang, Zhang, Duan, Zhang, Zheng, & Tang, 2020)。
-
该化合物的衍生物也正在研究其在癌症治疗中的光动力治疗中的潜力。它们作为具有高单线态氧量子产率的光敏剂的特性使它们在这个领域具有重要意义 (Pişkin, Canpolat, & Öztürk, 2020)。
属性
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCWFJCXPJONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
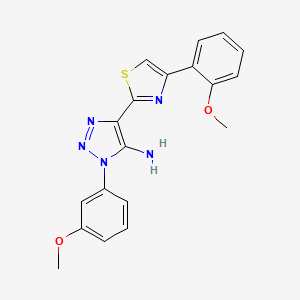
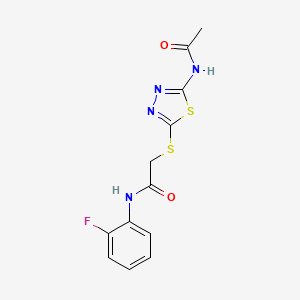
![3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2741719.png)
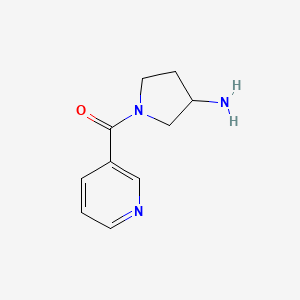
![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)
![2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2741724.png)
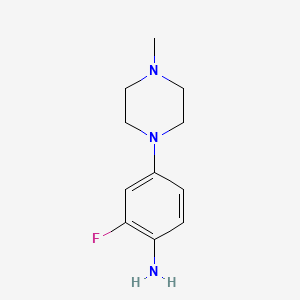
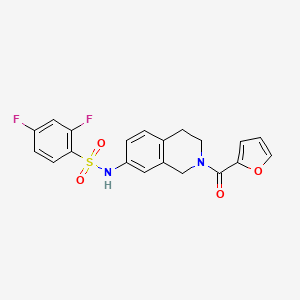
![2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2741731.png)

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2741734.png)
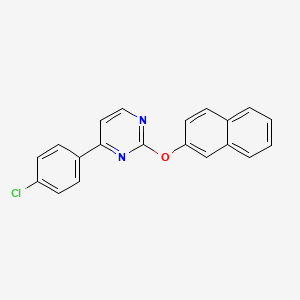
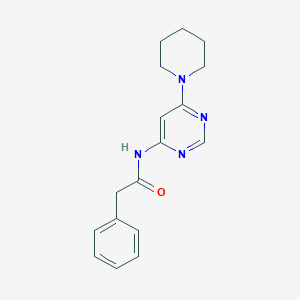
![2H,3H-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B2741737.png)
